molecular formula C9H13ClN2O B1433767 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine CAS No. 1597843-72-5

2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine

Cat. No. B1433767
CAS RN: 1597843-72-5
M. Wt: 200.66 g/mol
InChI Key: YMPVKPBZDBXJFN-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine, also known as 2C-MEP, is an organic compound that belongs to the class of heterocyclic compounds. It is a nitrogenous heterocyclic compound with a ring structure composed of four nitrogen atoms and one chlorine atom. 2C-MEP is a colorless, odorless, and volatile liquid with a melting point of -48°C and a boiling point of 81°C. It is soluble in water and ethanol, and has a low toxicity.

Scientific Research Applications

Chemical Reactions and Transformations

2-Chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine, as part of the broader family of halogenated pyridines, participates in various chemical reactions, including nucleophilic substitutions and ring transformations. For instance, reactions involving halogenated pyridines with nucleophiles such as potassium amide in liquid ammonia can lead to ring transformations and the formation of different aminated compounds. These transformations are crucial for synthesizing novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Hertog et al., 2010).

Spectroscopic and Theoretical Studies

The compound and its derivatives are subjects of spectroscopic investigations and theoretical studies to understand their tautomeric forms and electronic structures. These studies are essential for designing compounds with specific electronic properties, which can be useful in developing novel optical materials, sensors, and pharmaceuticals (Ebead et al., 2007).

Structural and Physicochemical Analysis

Detailed structural and physicochemical analyses of such compounds, including their tautomerization capabilities, provide insights into their stability and reactivity. This information is vital for the rational design of molecules with desired properties for applications in catalysis, drug design, and materials science (Wróblewska et al., 2006).

Synthetic Methodologies

The development of synthetic methodologies involving 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine is crucial for the efficient production of complex molecules. These methodologies can include novel routes for halogenation, amination, and the introduction of various functional groups, which are foundational techniques in synthetic organic chemistry and have widespread applications in drug synthesis, agrochemicals, and dyes (Roggen & Gundersen, 2008).

Molecular Docking and Computational Studies

Molecular docking and computational studies involving derivatives of 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine can shed light on their interactions with biological targets. This is particularly important in drug discovery, where understanding the binding modes and affinities of compounds to receptors or enzymes can guide the design of more potent and selective therapeutic agents (Aayisha et al., 2019).

properties

IUPAC Name

2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-12(5-6-13-2)8-3-4-11-9(10)7-8/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPVKPBZDBXJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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